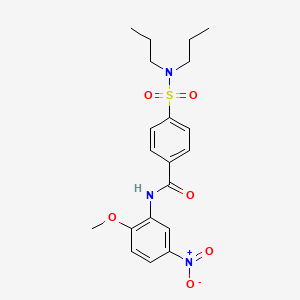
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antidiabetic, antimicrobial, and gastrokinetic effects . The structure of benzamide derivatives can be modified to enhance their activity and selectivity for various biological targets.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine is reacted with an acyl chloride to form the corresponding amide. For example, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline involves an acylation step followed by a reduction reaction . Similarly, the synthesis of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives includes multiple steps, starting from appropriate nitrophenyl precursors . These synthetic routes are crucial for the preparation of benzamide derivatives with specific substituents that confer desired biological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using various analytical techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, which revealed that the molecule crystallizes in a triclinic system . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing insights into the electronic properties of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition and desulfurization. For example, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of amidine and thioamide derivatives through nucleophilic addition of amines and thiophenol . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of nitro, methoxy, and sulfamoyl groups can affect these properties and the overall reactivity of the molecule. The antioxidant properties of benzamide derivatives can be assessed using assays like the DPPH free radical scavenging test . Additionally, computational studies can predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, which are crucial for their development as therapeutic agents .
Scientific Research Applications
Corrosion Inhibition Studies
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide and related compounds have been studied for their corrosion inhibition properties. For example, N-Phenyl-benzamide derivatives with methoxy and nitro substituents have shown significant inhibition efficiency for the acidic corrosion of mild steel. These compounds, through electrochemical impedance spectroscopy and polarization studies, have been identified as cathodic type corrosion inhibitors (Mishra et al., 2018).
Antidiabetic and Antimicrobial Potential
Benzamide derivatives, similar to 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, have been evaluated for their antidiabetic and antimicrobial potential. A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives revealed potent inhibition against α-glucosidase and α-amylase enzymes, indicating significant antidiabetic potential. These compounds also showed antibacterial and antifungal activities (Thakal et al., 2020).
Carbonic Anhydrase Inhibition
Related benzamide compounds have been synthesized and investigated as inhibitors of carbonic anhydrase, a metalloenzyme. These studies focus on the inhibition of different isoforms of the enzyme, revealing potential therapeutic applications. For instance, 4-Amino-N-(4-sulfamoylphenyl)benzamide and its derivatives showed inhibitory activity against certain carbonic anhydrase isoforms (Ulus et al., 2013).
Antiplatelet Aggregation Activities
4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides, structurally related to 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, have been designed and synthesized for potential use as antiplatelet agents. These compounds showed varying degrees of antiplatelet aggregation activities, highlighting their potential in therapeutic applications (Liu et al., 2019).
Fluorescence Enhancement Studies
Glibenclamide, a derivative of benzamide, has been shown to enhance the fluorescence intensity of erbium (Er). This property makes it useful as a probe for biochemical reactions and interactions with biologically important molecules (Faridbod et al., 2009).
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-14-16(23(25)26)8-11-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHZSBHEVZHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

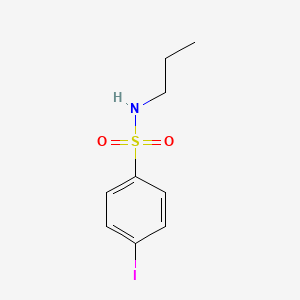
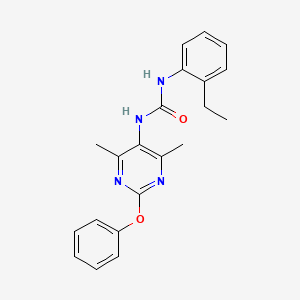
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
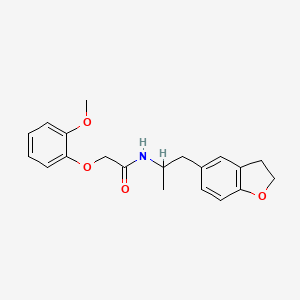
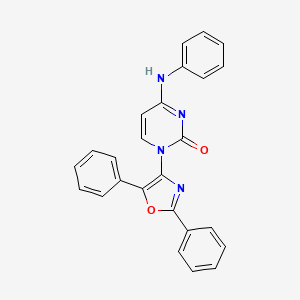
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
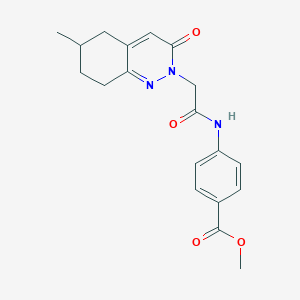
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
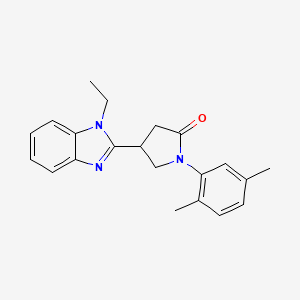


![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)